molecular formula C2H6Na2O7P2 B013570 Etidronate disodium CAS No. 7414-83-7

Etidronate disodium

Cat. No. B013570
CAS RN: 7414-83-7
M. Wt: 229.02 g/mol
InChI Key: GWBBVOVXJZATQQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etidronate disodium is a bisphosphonate compound known for its effectiveness in reducing bone resorption through the inhibition of osteoclastic activity. It plays a significant role in the management and treatment of various bone-related conditions due to its ability to regulate calcium levels within bones. This document explores the scientific facets of etidronate disodium, including its synthesis, molecular structure, chemical reactions, properties, and analyses, adhering to the specified guidelines.

Synthesis Analysis

Etidronate disodium's synthesis is integral to understanding its functional mechanisms and applications in medical science. The synthesis process involves the transformation of phosphorous compounds, yielding a bisphosphonate that exhibits strong affinity towards bone mineral surfaces. This affinity is critical for its action in inhibiting osteoclast-mediated bone resorption.

Molecular Structure Analysis

The molecular structure of etidronate disodium is characterized by two phosphonate groups attached to a carbon atom, forming a P-C-P backbone. This structure is pivotal in its action mechanism, as it mimics pyrophosphate, a natural inhibitor of bone mineralization. The presence of the bisphosphonate moiety enhances the compound's affinity for hydroxyapatite in bone, enabling it to effectively inhibit osteoclastic activity.

Chemical Reactions and Properties

Etidronate disodium interacts with bone tissue through a series of chemical reactions that inhibit osteoclastic bone resorption. Its chemical properties allow it to bind to hydroxyapatite surfaces, preventing the dissolution of calcium phosphate crystals. This action is crucial in maintaining bone density and preventing conditions associated with excessive bone turnover.

Physical Properties Analysis

The physical properties of etidronate disodium, such as solubility and stability, are essential for its pharmacological efficacy. Its solubility in water facilitates its administration and bioavailability, allowing it to reach bone tissues effectively. Stability under physiological conditions ensures that etidronate disodium retains its activity until it reaches its target sites within the bone.

Chemical Properties Analysis

Etidronate disodium's chemical properties, including its reactivity and interaction with bone mineral components, underpin its therapeutic effects. Its ability to form stable complexes with calcium ions in bone tissue is fundamental to its role in preventing bone resorption. The compound's specificity for sites of high bone turnover makes it an effective agent in treating and managing bone disorders without affecting healthy bone remodeling processes.

References

  • Hanley, D. A., Ioannidis, G., & Adachi, J. D. (2000). Etridronate therapy in the treatment and prevention of osteoporosis. Journal of clinical densitometry: the official journal of the International Society for Clinical Densitometry, 3(1), 79-95. Link

  • Lin, J. (1996). Bisphosphonates: a review of their pharmacokinetic properties. Bone, 18(2), 75-85. Link

Scientific research applications

  • Neoplastic Diseases and Chemotherapy: Etidronate disodium inhibits bone involvement in neoplastic diseases without affecting antineoplastic activity or immunosuppression, making it suitable for combination chemotherapy regimens (Garattini, Guaitani, & Mantovani, 1987).

  • Hearing Loss from Otosclerosis: This compound shows a trend toward stabilizing or improving hearing loss associated with otosclerosis, with side effects similar to control groups (Kennedy, Hoffer, & Holliday, 1993).

  • Bone Resorption and Formation: It inhibits abnormal bone resorption and stimulates bone formation by reducing osteoclasts and stimulating osteoblasts (戴偉華, 2020).

  • Prostate Cancer and Bone Metastases: Oral etidronate disodium effectively reduces pain and daily narcotic usage in prostate cancer patients with multiple bone metastases, without causing significant side effects (Carey & Lippert, 1988).

  • Paget's Disease and Other Conditions: Etidronate is an effective treatment for symptomatic Paget's disease, heterotopic ossification, and hypercalcemia of malignancy, with potential use in postmenopausal osteoporosis (Horowitz, Miller, & Rose, 1991).

  • Myositis Ossificans Progressiva: Disodium etidronate treatment effectively prevents ectopic calcification in myositis ossificans progressiva patients, potentially reducing recurrence (Russell, Smith, Bishop, & Price, 1972).

  • Spinal-cord Injury: It effectively delays and partially prevents postoperative recurrence of heterotopic ossification in spinal-cord injury patients (Stover, Niemann, & Miller, 1976).

  • Hypercalcemia of Malignancy: Intravenous etidronate disodium is a safe and effective alternative for treating hypercalcemia of malignancy, offering greater reduction in serum calcium levels than placebo (Hasling, Charles, & Mosekilde, 1987).

  • Osteoporosis: Cyclical etidronate therapy is a safe and effective treatment for osteoporosis, reducing fracture risk and improving bone density in postmenopausal and corticosteroid-induced patients (Hanley, Ioannidis, & Adachi, 2000).

properties

IUPAC Name

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBBVOVXJZATQQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Na2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029671
Record name Etidronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etidronate disodium

CAS RN

7414-83-7
Record name Etidronate disodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Etidronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dihydrogen (1-hydroxyethylidene)bisphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M16PXG993G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etidronate disodium
Reactant of Route 2
Etidronate disodium
Reactant of Route 3
Etidronate disodium
Reactant of Route 4
Etidronate disodium
Reactant of Route 5
Etidronate disodium
Reactant of Route 6
Etidronate disodium

Citations

For This Compound
2,370
Citations
S Garattini, A Guaitani, A Mantovani - The American Journal of Medicine, 1987 - Elsevier
This study was designed to assess the capacity of etidronate disodium (etidronate) to affect neoplastic involvement of bone by murine tumors. Using sublines of the Walker 256 …
RP Heaney, PD Saville - Clinical Pharmacology & Therapeutics, 1976 - Wiley Online Library
Calcium‐balance, calcium‐kinetic, and physiologic observations were made in 10 osteoporotic patients treated for 6 to 12 mo with disodium etidronate (EHDP) in oral doses of 20 mg/kg/…
R Gucalp, P Ritch, PH Wiernik, PR Sarma… - Journal of clinical …, 1992 - ascopubs.org
PURPOSE This multicenter, double-blind, randomized trial was performed to determine the efficacy and safety of pamidronate disodium (APD) in comparison to etidronate disodium (…
Number of citations: 185 ascopubs.org
C Hasling, P Charles, L Mosekilde - The American Journal of Medicine, 1987 - Elsevier
To evaluate the efficacy of intravenous etidronate disodium (etidronate) in controlling hypercalcemia of malignancy, 20 patients with known malignant disease and hypercalcemia were …
RP Gural, VS Chungi, RP Shrewsbury… - Journal of pharmacy …, 1985 - Wiley Online Library
The gastrointestinal absorption of disodium etidronate (as [ 14 C]disodium etidronate) was investigated in the rat proximal jejunum in‐situ. Studies using various initial concentrations of …
N Shiraishi, K Kitamura, T Miyoshi, M Adachi… - American Journal of …, 2006 - Elsevier
… We decided to start oral administration of etidronate disodium (200 mg/d for 14 days) on July 21 because the effectiveness of bisphosphonate therapy was shown for the treatment of …
JA Kanis, GH Urwin, RES Gray, MNC Beneton… - The American Journal of …, 1987 - Elsevier
… Studies with intravenous etidronate disodium were supported by Norwich Eaton … etidronate disodium (etidronate) in neoplastic bone disease with and without hypercalcemia …
XK Liu, JB Fang, N Cauchon, P Zhou - Journal of pharmaceutical and …, 2008 - Elsevier
… of the etidronate disodium and impurities, the separation of those compounds is very difficult using conventional HPLC columns. In addition, the etidronate disodium and impurities do …
C Hasling, P Charles… - European Journal of …, 1986 - Wiley Online Library
… The aim of the present investigation was to evaluate the efficacy of intravenous etidronate disodium* (Didronel@ IV for infusion) in controlling hypercalcaemia of malignancy in a double …
RD Altman - The American journal of medicine, 1985 - Elsevier
… use of the diphosphonate, etidronate disodium (Didronel). In … Therapy with etidronate disodium also appears to alter the … experience with intermittent etidronate disodium treatment of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.